tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752013
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-4-12(11-17)10-16-7-5-13(18)6-8-16/h12-13,18H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol

tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13752013

Molecular Formula: C15H28N2O3

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
IUPAC Name tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-9-4-12(11-17)10-16-7-5-13(18)6-8-16/h12-13,18H,4-11H2,1-3H3
Standard InChI Key IXFTWRWVZCEWBR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) connected to a 4-hydroxypiperidine ring (a six-membered nitrogen heterocycle with a hydroxyl group at the fourth position) through a methylene (-CH₂-) linker. The Boc group (-OC(=O)OC(C)(C)₃) at the pyrrolidine nitrogen enhances steric protection and modulates solubility .

Key structural features:

  • Pyrrolidine ring: Provides conformational rigidity and serves as a scaffold for functionalization.

  • 4-Hydroxypiperidine: Introduces hydrogen-bonding capability via the hydroxyl group, influencing intermolecular interactions .

  • Boc group: Improves stability during synthetic manipulations, particularly in peptide coupling reactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₂O₃
Molecular Weight284.39 g/mol
IUPAC Nametert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN2CCC(CC2)O
PubChem CID129314487
Solubility (Predicted)Moderately polar solvents (e.g., DMSO, methanol)-

The compound’s solubility is influenced by its polar hydroxyl and carbamate groups, balanced by the hydrophobic tert-butyl moiety. This amphiphilic nature makes it suitable for reactions in both organic and aqueous-organic mixed solvents .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 3-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves multi-step protocols, leveraging Boc protection and nucleophilic substitution reactions.

Key Steps:

  • Boc Protection of Pyrrolidine:
    Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate.

  • Methylene Bridging via Aza-Michael Addition:
    The Boc-protected pyrrolidine undergoes alkylation with a suitable electrophile (e.g., chloromethylpiperidine derivative). Recent studies highlight the use of 4-hydroxypiperidine in aza-Michael additions, yielding 3-(4-hydroxypiperidin-1-yl)methyl derivatives with ~70% efficiency .

  • Hydroxyl Group Introduction:
    The 4-hydroxypiperidine moiety is either pre-functionalized or introduced via post-synthetic oxidation. For instance, catalytic hydrogenation of a ketone intermediate can yield the hydroxyl group .

Optimization Considerations:

  • Reaction Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles .

  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s dual heterocyclic structure makes it a versatile intermediate in synthesizing bioactive molecules:

  • Antipsychotic Agents: Piperidine-pyrrolidine hybrids are explored for dopamine receptor modulation .

  • Enzyme Inhibitors: The hydroxyl group facilitates hydrogen bonding with target enzymes, such as kinases or proteases.

Case Study: NMDA Receptor Antagonists

Derivatives of this compound have been evaluated for N-methyl-D-aspartate (NMDA) receptor antagonism, a target for neurodegenerative diseases. The hydroxyl group enhances blood-brain barrier permeability, while the Boc group allows for controlled deprotection during prodrug synthesis .

ParameterDetailSource
GHS ClassificationH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes eye irritation)
Recommended PPEGloves, goggles, lab coat
Storage Conditions2–8°C in a sealed, dry container

Disposal Guidelines

Waste material should be incinerated or treated via approved chemical degradation protocols to prevent environmental release .

Future Directions and Research Gaps

Stereochemical Elucidation

The compound’s stereoisomerism remains underexplored. Future studies should employ chiral chromatography or asymmetric synthesis to isolate enantiomers and evaluate their pharmacological profiles .

Green Chemistry Approaches

Current synthesis routes rely on hazardous solvents (e.g., DCM). Alternatives such as ethanol-water mixtures or mechanochemical methods could reduce environmental impact .

Target Identification

Proteomic studies are needed to map the compound’s interactions with biological targets, leveraging techniques like affinity chromatography or crystallography.

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